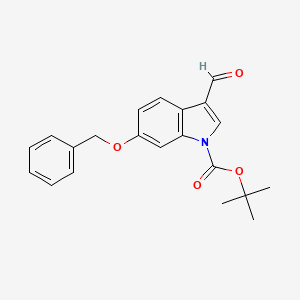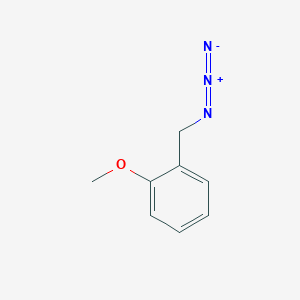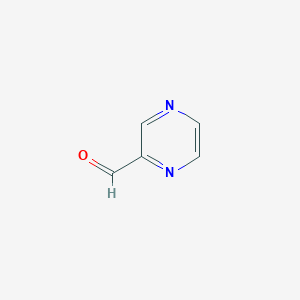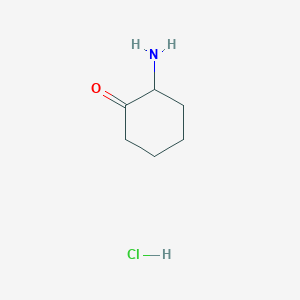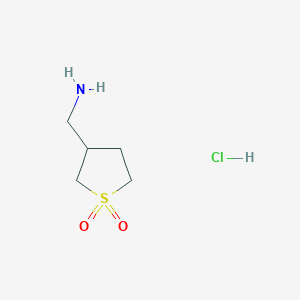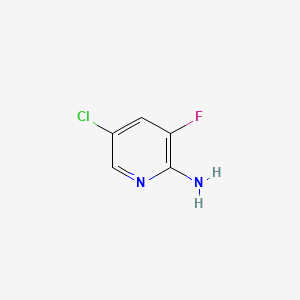
2-Amino-5-chloro-3-fluoropyridine
Overview
Description
2-Amino-5-chloro-3-fluoropyridine is a pyridine derivative characterized by the presence of an amine group at the 2-position, a chlorine atom at the 5-position, and a fluorine atom at the 3-position. This compound is notable for its use as a building block in the synthesis of various active pharmaceutical ingredients and metal complexes . It exhibits unique properties due to the presence of multiple functional groups, making it a valuable intermediate in medicinal chemistry and organometallic chemistry .
Mechanism of Action
Target of Action
It’s known that fluoropyridines, a group to which this compound belongs, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
It’s known that the pyridinium amine of 2-amino-5-chloro-3-fluoropyridine can easily coordinate to copper centers, in neutral or acidic media . This interaction could potentially lead to changes in the biochemical pathways within the cell.
Biochemical Pathways
It’s known that fluoropyridines can affect various biological applications .
Result of Action
It’s known that the compound is used in the synthesis of active pharmaceutical ingredients (apis), including inhibitors of cyclin-dependent kinase for cancer treatments .
Biochemical Analysis
Biochemical Properties
2-Amino-5-chloro-3-fluoropyridine plays a significant role in biochemical reactions, particularly in the formation of organometallic complexes. It can coordinate to copper centers in neutral or acidic media, resulting in complexes that exhibit antiferromagnetic interactions under specific temperature conditions . This compound interacts with enzymes and proteins, influencing their activity and stability. For example, it is used in the synthesis of active pharmaceutical ingredients (APIs) that inhibit cyclin-dependent kinases for cancer treatments and disrupt glucokinase-glucokinase regulatory protein interactions for type II diabetes mellitus .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to impact the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within cells . Additionally, it can affect the expression of genes related to cell growth and differentiation, leading to changes in cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can coordinate with metal ions, such as copper, forming stable complexes that influence the activity of enzymes and proteins . This compound can also act as an enzyme inhibitor or activator, depending on the specific biochemical context. Changes in gene expression induced by this compound are mediated through its interactions with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under ambient conditions but may degrade under extreme temperatures or in the presence of strong acids or bases . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as enzyme inhibition or activation, without causing significant toxicity . At high doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells . This compound can affect the metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. It is also involved in the synthesis of biologically active molecules, such as APIs, through its participation in chemical reactions like Suzuki-Miyaura coupling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution is also affected by its chemical properties, such as solubility and stability, which determine its ability to penetrate cell membranes and reach target sites .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular machinery. Its activity and function are affected by its localization, as it may interact with different biomolecules in various subcellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-5-chloro-3-fluoropyridine involves the ammoniation of 2,3-difluoro-5-chloropyridine using ammonia water, followed by a reduction reaction . The reaction typically proceeds under mild conditions, with the use of hydrogen and a palladium catalyst to facilitate the reduction step .
Industrial Production Methods: The industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and straightforward reaction conditions, making it suitable for large-scale production . The overall yield of the process is reported to be high, with efficient purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-chloro-3-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Coordination Reactions: The amine group can coordinate with metal centers, forming organometallic complexes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Coordination Reactions: Metal salts such as copper(II) acetate or palladium(II) acetate are used to form complexes with the amine group.
Major Products:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Coordination Reactions:
Scientific Research Applications
2-Amino-5-chloro-3-fluoropyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Amino-3-fluoropyridine
- 2-Amino-5-chloropyridine
- 2-Amino-3-chloro-5-trifluoromethylpyridine
Comparison: 2-Amino-5-chloro-3-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct electronic properties and reactivity compared to its analogs . This combination of substituents makes it particularly useful in the synthesis of complex molecules and organometallic complexes .
Properties
IUPAC Name |
5-chloro-3-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUPPVDVOFJSEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470231 | |
| Record name | 2-Amino-5-chloro-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246847-98-3 | |
| Record name | 2-Amino-5-chloro-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-chloro-3-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing and characterizing copper(II) complexes with 2-amino-5-chloro-3-fluoropyridine?
A1: This research sheds light on the coordination behavior of this compound, a halogenated pyridine derivative. Understanding how this ligand interacts with metal ions like copper(II) provides valuable insights into its potential applications. Specifically, the study successfully prepared and characterized four new compounds: [(this compound)2CuCl2], [(this compound)2CuBr2], (2-amino-5-chloro-3-fluoropyridinium)2[CuCl4], and (2-amino-5-chloro-3-fluoropyridinium)2[CuBr4]. [] These complexes exhibit distinct structural motifs, ranging from halide-bridged chains and dimers to rectangular sheets. [] Such structural diversity is crucial for investigating structure-property relationships, which is fundamental in materials science and coordination chemistry.
Q2: What magnetic properties were observed in these copper(II) complexes, and what do they tell us?
A2: All four synthesized compounds displayed anti-ferromagnetic interactions, as revealed by temperature-dependent magnetic susceptibility measurements. [] The strength of these interactions, quantified by the J/kB values, varied significantly depending on the specific halide and the resulting structural arrangement. [] This finding highlights the crucial role of halide bridges and overall structure in dictating the magnetic properties of these complexes. The study provides valuable data for researchers exploring the design and synthesis of new magnetic materials using tailored ligands and metal centers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(chloromethyl)sulfanyl]-2-methylpropane](/img/structure/B1279504.png)


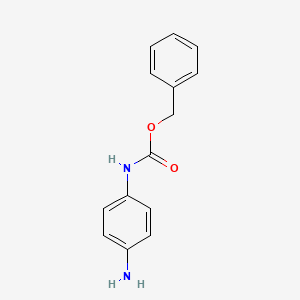
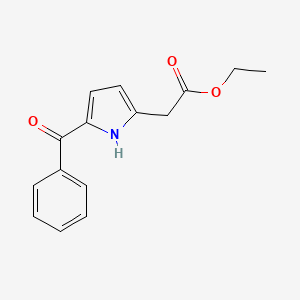
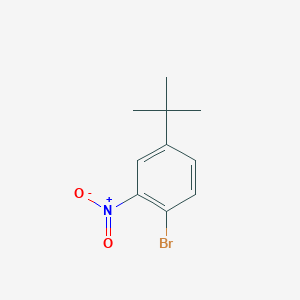
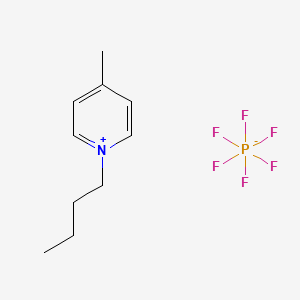
![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)
